Trimethylgallium

Description

Properties

IUPAC Name |

trimethylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Ga/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZXGTMEAKBVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ga](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061696 | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Akzo Nobel MSDS] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

223.0 [mmHg] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-79-0 | |

| Record name | Trimethylgallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trimethylgallium

For Researchers, Scientists, and Drug Development Professionals

Trimethylgallium (Ga(CH₃)₃, TMG) is a critical organometallic precursor in the semiconductor industry, primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) for the production of gallium-containing compound semiconductors like GaAs and GaN.[1][2] These materials are fundamental to the manufacturing of high-performance electronic and optoelectronic devices, including LEDs, lasers, and high-frequency transistors. The stringent purity requirements of the semiconductor industry (often demanding 99.9999% or 6N purity) necessitate highly controlled and efficient synthesis and purification methods. This guide provides a detailed overview of the core synthetic routes and purification strategies for producing high-purity this compound.

Synthesis of this compound

Several chemical pathways have been developed for the synthesis of this compound. The choice of method often depends on factors such as desired purity, scale, cost, and safety considerations. The most common industrial methods involve the methylation of a gallium trihalide.

Metathesis Reaction with Trimethylaluminum

One of the most direct methods for TMG synthesis is the reaction between gallium trichloride (GaCl₃) and trimethylaluminum (TMAl). This reaction is an exchange (metathesis) reaction where the methyl groups are transferred from aluminum to gallium.

Reaction: GaCl₃ + (Al(CH₃)₃)₂ → Ga(CH₃)₃ + AlCl₃

A significant challenge with this method is the potential for contamination of the TMG product with residual aluminum compounds. However, with careful control of stoichiometry and subsequent purification, high-purity TMG can be obtained. A variation of this method involves reacting gallium triiodide (GaI₃) with trimethylaluminum, which can achieve high yields and purity.[3]

The Grignard Reaction

The Grignard reaction is a classic organometallic synthesis route that can be adapted for TMG production. It involves reacting a gallium trihalide, typically gallium trichloride, with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr).

Reaction: GaCl₃ + 3 CH₃MgBr → Ga(CH₃)₃ + 3 MgBrCl

A key consideration in this synthesis is the choice of solvent. The reaction is typically performed in an ether solvent, such as diethyl ether (Et₂O), which acts as a Lewis base and coordinates with the TMG product to form a stable adduct (e.g., (CH₃)₃Ga·OEt₂).[1] This adduct is less volatile than free TMG. To obtain the pure, adduct-free TMG, a subsequent decomplexation step is required, often involving heating or displacement with a different ligand.[4]

Synthesis from Gallium-Magnesium Alloy

An alternative industrial method involves the direct reaction of a gallium-magnesium alloy (Ga/Mg) with an alkyl halide, such as methyl iodide (CH₃I).[5] This method avoids the use of pyrophoric aluminum alkyls as starting materials.

Reaction: Ga/Mg (alloy) + CH₃I → Ga(CH₃)₃ + MgI₂

This reaction is typically carried out in the presence of a high-boiling ether solvent. The TMG initially forms an adduct with the solvent, which is then thermally decomposed under reduced pressure to release the pure TMG.[5] This process can be simplified into a one-step method, making it suitable for large-scale industrial production.

Other Synthetic Routes

-

Dimethylaluminum Chloride Method: This route involves the reaction of dimethylaluminum chloride (Me₂AlCl) with gallium trichloride in the presence of sodium chloride (NaCl). The NaCl is crucial as it breaks up intermediate gallium-aluminum dimers, allowing the reaction to proceed to completion, yielding TMG with a purity of 99.9%.

-

Dimethylmercury Method: An early method involved the reaction of gallium metal with dimethylmercury (Hg(CH₃)₂). However, due to the extreme toxicity of dimethylmercury, this method is now largely of historical interest and is not used in industrial production.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method is a trade-off between yield, purity, cost, and safety. The table below summarizes the key quantitative parameters for the primary industrial synthesis routes.

| Synthesis Method | Typical Reactants | Typical Yield | Reported Purity (Post-Purification) | Key Advantages | Key Disadvantages |

| Metathesis | GaI₃ + (Al(CH₃)₃)₂ | > 90%[3] | 99.9999% (6N)[3] | High yield and purity achievable. | Requires handling of pyrophoric TMAl; potential for aluminum contamination. |

| Grignard Reaction | GaCl₃ + CH₃MgBr | > 90%[4] | High purity achievable | Avoids pyrophoric aluminum alkyls. | Forms stable ether adducts requiring an additional decomplexation step. |

| Ga/Mg Alloy | Ga/Mg Alloy + CH₃I | ~68-80% | High purity achievable | Avoids pyrophoric starting materials; suitable for large scale.[5] | Yield can be lower than other methods; uses costly methyl iodide. |

| Me₂AlCl Method | GaCl₃ + Me₂AlCl + NaCl | ~80% | 99.9% (3N) | Utilizes different aluminum precursor. | Yield is lower than the primary TMAl route. |

Purification of this compound

For its use in the semiconductor industry, TMG must be purified to exceptional levels (typically 5N to 7N purity). Common impurities include other organometallic compounds (especially silicon and aluminum alkyls), oxygenates, and hydrocarbons.[6][7]

Fractional Distillation

Distillation is a fundamental purification technique that separates compounds based on differences in their boiling points. This compound has a boiling point of 55.7 °C. Fractional distillation, using high-efficiency distillation columns, can be used to separate TMG from less volatile impurities (e.g., ether adducts) and more volatile impurities. This is often a final step in the purification process.[8]

Adduct Purification Technique

Adduct purification is a highly effective method for achieving ultra-high purity.[9] It involves reacting crude TMG with a carefully selected Lewis base (adducting agent) to form a stable, non-volatile, and often crystalline adduct. Impurities that do not form stable adducts can be removed under vacuum. The purified adduct is then thermally decomposed under controlled conditions to release the high-purity, volatile TMG, leaving non-volatile impurities behind.

Workflow:

-

Adduct Formation: Crude TMG is reacted with a Lewis base (e.g., DMAP, KF, TGDE).

-

Purification: The stable adduct is isolated, often by filtration or recrystallization. Volatile impurities are removed under vacuum.

-

Thermal Decomposition (Cracking): The purified adduct is heated under vacuum, breaking the coordinate bond and releasing pure TMG, which is collected in a cold trap.

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. HIGH PURITY TRI-METHYL GALLIUM (99.999%) [barc.gov.in]

- 3. CN105175438A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102020669B - Method for industrially preparing trimethyl gallium - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060075959A1 - this compound, a method for producing the same and a gallium nitride thin film grown from the this compound - Google Patents [patents.google.com]

- 8. JP4784729B2 - Method for producing this compound - Google Patents [patents.google.com]

- 9. article.nadiapub.com [article.nadiapub.com]

Physical and chemical properties of Trimethylgallium

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylgallium

Introduction

This compound (TMG), with the chemical formula Ga(CH₃)₃, is a pivotal organometallic compound, primarily utilized as a high-purity metalorganic precursor in the semiconductor industry. Its high volatility and reactivity make it an essential source of gallium for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental to manufacturing a wide array of gallium-containing compound semiconductors, such as Gallium Nitride (GaN), Gallium Arsenide (GaAs), and Gallium Oxide (Ga₂O₃).[1][2] These materials are critical components in modern electronic and optoelectronic devices, including high-brightness light-emitting diodes (LEDs), laser diodes, high-electron-mobility transistors (HEMTs) for 5G applications, and high-power electronic devices.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its structure and reaction pathways.

Physical Properties

This compound is a colorless, volatile liquid at room temperature.[1][4][5] Unlike its aluminum analogue, trimethylaluminium, TMG exists as a monomer in the gas phase and liquid state.[1] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Ga(CH₃)₃ | [1] |

| Synonyms | TMG, TMGa, Trimethylgallane | [1][6] |

| CAS Number | 1445-79-0 | [5][6] |

| Molecular Weight | 114.82 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][2][4][5] |

| Melting Point | -15 °C to -19 °C | [1][2][4][5][7] |

| Boiling Point | 55.7 °C - 56 °C at 760 torr | [1][2][4][5] |

| Density | 1.151 g/cm³ (at 15-20 °C) | [4][5] |

| Vapor Pressure | log₁₀ P(mmHg) = 8.07 - 1703/T(K) | [4] |

| 113.6 torr at 10 °C | [5] | |

| 144.5 torr at 15 °C | [5] | |

| 223.0 mmHg at 20 °C | [6] | |

| Viscosity | 0.7 mPa·s at 20 °C | [5] |

Chemical Properties and Reactivity

The chemistry of TMG is dominated by its pyrophoric nature and its high reactivity towards protic sources. It is stable indefinitely when stored under a dry, inert atmosphere such as nitrogen or argon.[4][8]

| Property | Description | References |

| Stability to Air | Pyrophoric; ignites spontaneously upon exposure to air. | [1][4][5][6][9] |

| Stability to Water | Reacts violently with water, which may cause ignition. The reaction releases flammable methane gas. | [1][4][5][6][7][10] |

| Solubility | Highly soluble in aromatic and saturated aliphatic hydrocarbons (e.g., hexane, toluene). | [5][10] |

| Thermal Stability | Stable up to approximately 400 °C in an inert atmosphere. Decomposition begins around 480 °C. | [2][11] |

| Hazardous Decomposition | Thermal decomposition yields methane, ethane, and elemental gallium.[2][11] In a hydrogen atmosphere, hydrogenolysis leads primarily to methane.[12] In a nitrogen atmosphere, decomposition yields ethane, which further breaks down into methane, acetylene, and ethene at higher temperatures.[12] Combustion in air produces gallium oxide dust, CO, and CO₂.[4] |

Decomposition Pathways

The thermal decomposition of TMG is a critical aspect of its application in MOCVD. The process is complex and can be influenced by the carrier gas, temperature, and reactor surfaces. Mass spectrometry studies have shown that TMG can begin to decompose on stainless steel surfaces even at room temperature, proceeding through a stepwise elimination of methyl radicals.[13][14]

-

Ga(CH₃)₃ → Ga(CH₃)₂ + CH₃• (Initial decomposition, can occur at room temperature on catalytic surfaces)[13][14]

-

Ga(CH₃)₂ → Ga(CH₃) + CH₃• (Occurs between 500 and 700 K)[13][14]

The released methyl radicals (CH₃•) can then react further, for example, by abstracting hydrogen from the carrier gas to form methane (CH₄) or combining to form ethane (C₂H₆).[12][15]

Caption: Thermal decomposition pathway of this compound.

Reactivity with Ammonia

The reaction between TMG and ammonia (NH₃) is fundamental to the MOCVD growth of Gallium Nitride (GaN). At low temperatures, they form a stable Lewis acid-base adduct, Ga(CH₃)₃:NH₃.[11][16] As the temperature increases, this adduct undergoes methane elimination to form dimers and trimers of amino-dimethylgallium, [(CH₃)₂GaNH₂]ₓ, which ultimately decompose at higher temperatures to form GaN.[2][11][16]

Experimental Protocols

Synthesis and Purification

High-purity TMG is essential for producing high-quality semiconductor materials. Several synthetic routes have been developed.

-

Protocol 1: Alkylation of Gallium Trichloride. A common laboratory and industrial synthesis involves the reaction of gallium trichloride (GaCl₃) with a methylating agent.

-

Using Trimethylaluminium (TMA): GaCl₃ is reacted with TMA. The resulting TMG is then separated from the aluminium chloride byproduct.[2][17]

-

GaCl₃ + Al(CH₃)₃ → Ga(CH₃)₃ + AlCl₃

-

-

Using a Grignard Reagent: GaCl₃ is reacted with methylmagnesium bromide (CH₃MgBr) in a solvent like diethyl ether. This method typically produces a stable ether adduct, Ga(CH₃)₃·OEt₂, from which the ether must be removed.[1][2]

-

GaCl₃ + 3 CH₃MgBr → Ga(CH₃)₃ + 3 MgBrCl

-

-

-

Purification: For MOCVD applications, TMG must be purified to "six nines" (99.9999%) purity.

-

Adduct Purification: TMG is reacted with potassium fluoride (KF) to form a solid, stable adduct, (KF)₄(Ga(CH₃)₃)₄.[2][18] Impurities remain in the solvent. The adduct is isolated, and pure TMG is recovered by heating it under vacuum above 250 °C.[2]

-

Distillation: Fractional distillation is a key final step to remove any remaining volatile impurities.[17]

-

Analytical Characterization

-

Mass Spectrometry (MS): This is a primary tool for studying the decomposition of TMG.

-

Methodology: TMG vapor, diluted in a carrier gas (e.g., H₂ or N₂), is passed through a heated tube (a "cracker" or flow tube reactor) at low pressure.[12][13][14] The gas exiting the tube is sampled into a mass spectrometer. The mass-to-charge ratios of the parent molecule and its fragments (e.g., Ga(CH₃)₂⁺, Ga(CH₃)⁺, Ga⁺) are monitored as a function of the tube's temperature.[11][13] This allows for the determination of decomposition temperatures and the identification of reaction products. High-resolution time-of-flight mass spectrometry (TOF-MS) can be used to resolve species with very similar masses, such as N₂ and ethene (C₂H₄).[12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify volatile impurities in TMG or its precursors.

-

Methodology: A sample is injected into a gas chromatograph, which separates different compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer for identification. This method is crucial for quality control, for instance, in quantifying organic silicon compounds in the TMA used for TMG synthesis.[17]

-

-

Vibrational Spectroscopy (IR and Raman): These techniques provide information about the molecular structure of TMG.

Visualizations

Molecular Structure

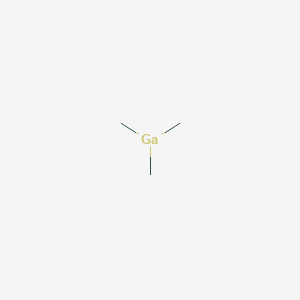

This compound possesses a monomeric, trigonal planar geometry, with the gallium atom at the center bonded to three methyl groups.

Caption: Molecular structure of this compound, Ga(CH₃)₃.

MOCVD Experimental Workflow

The use of TMG in MOCVD involves its controlled delivery into a reaction chamber to deposit a thin film on a heated substrate.

Caption: A simplified workflow for GaN MOCVD using TMG.

Safety and Handling

This compound is a hazardous material that requires stringent safety protocols.

-

Pyrophoricity: It ignites spontaneously in air.[4][9] All handling must be done under an inert atmosphere (e.g., in a glovebox or a sealed system).[8][9]

-

Water Reactivity: It reacts violently with water and moisture, producing flammable methane gas.[4][21] The system must be scrupulously dry.

-

Toxicity and Corrosivity: TMG causes severe skin burns and serious eye damage.[4][6][9] Inhalation of its vapors or combustion products can cause respiratory irritation and pulmonary edema.[6][7]

-

Personal Protective Equipment (PPE): Proper PPE, including flame-resistant clothing, chemical-resistant gloves, and full-face protection, is mandatory.[8][21]

-

Fire Extinguishing: Fires involving TMG must NOT be extinguished with water.[4] Dry chemical powder (e.g., Metal-X), lime, or dry sand should be used.[8][21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Molecule of the Month - February 2023 - JSMol version [chm.bris.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. nouryon.com [nouryon.com]

- 6. This compound | C3H9Ga | CID 15051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound - Molecule of the Month - February 2023 - HTML-only version [chm.bris.ac.uk]

- 12. Analysis of this compound decomposition by high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. A model for carbon incorporation from trimethyl gallium in chemical vapor deposition of gallium nitride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03989D [pubs.rsc.org]

- 16. minds.wisconsin.edu [minds.wisconsin.edu]

- 17. US20060075959A1 - this compound, a method for producing the same and a gallium nitride thin film grown from the this compound - Google Patents [patents.google.com]

- 18. Synthesis and purification of this compound for MOCVD : molecular structure of (KF)4-4(Me3Ga) | Semantic Scholar [semanticscholar.org]

- 19. 635. The vibrational spectrum and structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Trimethylgallium (TMGa) CAS number and safety data sheet

An In-depth Technical Guide to Trimethylgallium (TMGa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling protocols for this compound (TMGa). The following sections detail its chemical identity, physical and chemical properties, hazard classifications, and recommended safety procedures.

Chemical Identification

-

Chemical Name: this compound[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Molecular Weight | 114.83 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [2][4] |

| Melting Point | -15 °C (5 °F; 258 K) | [1][2] |

| Boiling Point | 55.7 °C (132.3 °F; 328.8 K) | [1][2][4] |

| Density | 1.151 g/cm³ | [1][4] |

| Flash Point | -18 °C | [1] |

| Solubility in Water | Reacts violently | [2][4] |

| Decomposition Temperature | 120 °C (248 °F) | [6] |

Hazard Identification and Classification

This compound is a hazardous material that poses significant risks if not handled correctly. It is classified as pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water.[2][4][6][7]

| Hazard Classification | GHS Code | Description | Citations |

| Pyrophoric Liquids | H250 | Catches fire spontaneously if exposed to air. | [1][6][7] |

| Substances which in contact with water emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously. | [1][6][7] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1][6][7] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage. | [7] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [7] |

Logical Relationship of TMGa Hazards

Caption: Logical relationships of this compound hazards.

Experimental Protocols

Safe Handling of this compound

Due to its pyrophoric and water-reactive nature, this compound must be handled with extreme caution in a controlled environment.

Methodology:

-

Work Area: All manipulations of this compound must be conducted in a glovebox or a sealed system under an inert atmosphere (e.g., nitrogen or argon with <50 ppm oxygen).[8] The work area should be equipped with a local exhaust ventilation system.[9]

-

Personal Protective Equipment (PPE):

-

Dispensing:

-

Storage:

Workflow for Safe Handling of TMGa

Caption: Experimental workflow for the safe handling of TMGa.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the exposed person to an uncontaminated area immediately. If breathing is difficult, administer oxygen. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with large quantities of water. Remove contaminated clothing if it is not stuck to the skin. Call a physician immediately.[4][6]

-

Eye Contact: Flush contaminated eyes with large quantities of water for at least 15 minutes, holding the eyelids open. Immediately call an ophthalmologist.[4][6]

-

Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting due to the risk of perforation. Call a physician immediately.[6]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry powder, soda ash, or lime.[4][8]

-

Unsuitable Extinguishing Media: NEVER use water, foam, or halogenated compounds.[4]

-

Procedure: If possible and without risk, stop the flow of this compound to the fire.[4]

Spill Response:

-

Evacuate and Isolate: Evacuate the area and isolate the spill.

-

Ignition Sources: Remove all sources of ignition from the vicinity.

-

Containment: Cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash.[8] Do not use water. [8]

-

Decomposition: Allow time for the material to decompose or for any fire to burn out.

-

Cleanup: Once the reaction has ceased, sweep the material into a suitable container for disposal.

Workflow for TMGa Spill Response

Caption: Experimental workflow for TMGa spill response.

References

- 1. This compound | 1445-79-0 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TMGa SSG this compound [nouryon.com]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]

The Intricate Dance of Dissociation: An In-depth Technical Guide to the Thermal Decomposition Mechanism of Trimethylgallium

For Researchers, Scientists, and Drug Development Professionals

Trimethylgallium (TMGa), a pivotal precursor in the fabrication of gallium-based compound semiconductors, undergoes a complex series of reactions upon heating. A thorough understanding of its thermal decomposition mechanism is paramount for controlling thin-film growth, optimizing reactor design, and minimizing carbon incorporation in the resulting materials. This technical guide provides a comprehensive overview of the core principles governing TMGa pyrolysis, detailing the reaction pathways, intermediates, and final products. The information is supported by a summary of quantitative data from key studies and detailed experimental protocols.

Core Decomposition Pathways: A Tale of Two Environments

The thermal decomposition of this compound is not a monolithic process but rather a cascade of reactions heavily influenced by the surrounding environment, primarily whether it occurs in the gas phase or on a substrate surface.

In the gas phase , the decomposition is generally understood to proceed through a stepwise loss of methyl radicals.[1][2] The initial and rate-limiting step is the homolytic cleavage of the first gallium-carbon bond to form a dimethylgallium radical and a methyl radical.[2] This is followed by the subsequent dissociation of the remaining methyl groups at higher temperatures.[1][2] The process can be summarized by the following reactions:

-

Ga(CH₃)₃ → Ga(CH₃)₂ + CH₃

-

Ga(CH₃)₂ → GaCH₃ + CH₃

-

GaCH₃ → Ga + CH₃

The liberated methyl radicals can then undergo further reactions, such as recombination to form ethane (C₂H₆) or hydrogen abstraction from other molecules to form methane (CH₄).[1][3][4] The specific products and their ratios are highly dependent on the reaction conditions, including temperature, pressure, and the presence of other gases like hydrogen or nitrogen.[5]

On a substrate surface , such as Gallium Arsenide (GaAs) or Silicon (Si), the decomposition mechanism is significantly altered. The TMGa molecule can first adsorb onto the surface.[6] On a GaAs(100) surface, it has been found that methyl radicals (CH₃) are the major reaction product desorbing from the surface.[7][8][9] Studies on Si(100) surfaces suggest that the decomposition can be an intramolecular process where a methyl group reacts with a hydrogen atom from another methyl group on the same molecule to liberate methane.[10]

Quantitative Insights into TMGa Decomposition

The kinetics and thermodynamics of this compound pyrolysis have been investigated using various experimental techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Experimental Conditions | Reference |

| Gas-Phase Decomposition | |||

| First Ga-C Bond Dissociation Energy | 59.5 kcal/mol | Toluene carrier flow system | [1] |

| Second Ga-C Bond Dissociation Energy | 35.4 kcal/mol | Toluene carrier flow system | [1] |

| Mean Ga-C Bond Energy | 57.5 kcal/mol | Recommended value | [1] |

| Activation Energy (GaCH₃ → Ga + CH₃) | 288 kJ/mol (68.8 kcal/mol) | Shock tube with ARAS | [2] |

| Rate Constant (kg) for TMGa decomposition in H₂ | ln k_g(s⁻¹) = 38.8 - 57.6 (kcal/mol)/RT | Langmuir adsorption isotherm model | [6] |

| Surface Decomposition on GaAs(100) | |||

| CH₃ Desorption Activation Energy (Channel 1) | 37.9 ± 1.6 kcal/mol | Pulsed molecular beam and time-resolved mass spectrometry | [7][9] |

| CH₃ Desorption Activation Energy (Channel 2) | 45.0 ± 1.4 kcal/mol | Pulsed molecular beam and time-resolved mass spectrometry | [7][9] |

| CH₃ Desorption Activation Energy | 43 ± 2 kcal/mol | Assumed A factor of 1x10¹³ s⁻¹ | [11] |

| Ga-alkyl Desorption Activation Energy | 19 kcal/mol | Assumed A factor of 10⁸ s⁻¹ | [11] |

Visualizing the Decomposition Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the thermal decomposition of this compound.

Caption: Gas-phase decomposition of TMGa proceeds via sequential loss of methyl radicals.

Caption: Surface-mediated decomposition of TMGa involves adsorption followed by reaction and desorption.

Experimental Protocols: Unraveling the Mechanism

A variety of sophisticated experimental techniques have been employed to elucidate the thermal decomposition mechanism of this compound.

Toluene Carrier Flow System:

This method, as described in early studies, involves passing a mixture of this compound and a large excess of a carrier gas like toluene through a heated reaction vessel.[1]

-

Reactant Preparation: this compound is synthesized and purified. Toluene is dried and deoxygenated.

-

Flow System: A precisely controlled flow of the toluene carrier gas is established through a quartz reaction tube housed in a furnace. A known partial pressure of this compound is introduced into the carrier gas stream.

-

Pyrolysis: The temperature of the furnace is varied to control the extent of decomposition.

-

Product Analysis: The gaseous products exiting the reactor are trapped at low temperatures. The amounts of methane, ethane, and other hydrocarbons are then quantified using gas chromatography.

-

Data Analysis: By analyzing the product distribution as a function of temperature and residence time, rate constants for the decomposition steps can be determined.

Shock Tube with Atomic Resonance Absorption Spectroscopy (ARAS):

This technique is ideal for studying elementary reactions at high temperatures and well-defined pressures.[2]

-

Gas Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared.

-

Shock Wave Generation: A shock wave is generated in a shock tube, rapidly heating the gas mixture to a high temperature (e.g., 1210-1630 K) in a very short time.

-

Spectroscopic Detection: The concentration of gallium atoms is monitored in real-time behind the shock wave using atomic resonance absorption spectroscopy at a specific wavelength (e.g., 403.3 nm).

-

Kinetic Modeling: The temporal profile of the Ga atom concentration is simulated using a reaction mechanism. The rate constants of the elementary steps, particularly the final decomposition of GaCH₃, are adjusted until the simulation matches the experimental results.

Pulsed Molecular Beam with Time-Resolved Mass Spectrometry:

This surface-sensitive technique allows for the study of reaction kinetics on single-crystal surfaces under ultra-high vacuum conditions.[7][9]

-

Surface Preparation: A Gallium Arsenide (GaAs) single crystal is cleaned and prepared in an ultra-high vacuum chamber.

-

Pulsed Molecular Beam: A short pulse of this compound is directed at the heated GaAs surface.

-

Product Detection: A mass spectrometer positioned in line-of-sight with the surface detects the species desorbing from the surface as a function of time after the TMGa pulse.

-

Kinetic Analysis: The time-of-flight and intensity of the desorbing species (e.g., CH₃) are measured at different surface temperatures. This data is used to determine the desorption kinetics and activation energies.

Conclusion

The thermal decomposition of this compound is a multifaceted process with distinct mechanisms operating in the gas phase and on surfaces. While the successive loss of methyl radicals is a central theme, the specific reaction pathways, intermediates, and final products are intricately linked to the experimental conditions. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for researchers and professionals working with TMGa to understand and control its chemical behavior, ultimately leading to advancements in materials science and semiconductor technology.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Thermal decomposition of this compound Ga(CH3)3: a shock-tube study and first-principles calculations. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A model for carbon incorporation from trimethyl gallium in chemical vapor deposition of gallium nitride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03989D [pubs.rsc.org]

- 5. Analysis of this compound decomposition by high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scilit.com [scilit.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

Trimethylgallium (TMG): A Core Precursor in MOCVD Technology

An In-depth Technical Guide for Researchers and Scientists

Trimethylgallium (TMG or TMGa), with the chemical formula (CH₃)₃Ga, stands as a cornerstone organometallic precursor in the field of Metal-Organic Chemical Vapor Deposition (MOCVD). Its widespread adoption is primarily due to its high vapor pressure and high purity, making it an essential component in the manufacturing of compound semiconductors. These materials are critical for a range of high-performance electronic and optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, high-frequency transistors, and concentrated photovoltaic cells.[1][2] This guide provides a comprehensive overview of the chemistry, application, and handling of TMG in the context of MOCVD.

Chemical and Physical Properties of this compound

TMG is a clear, colorless liquid that is pyrophoric, meaning it ignites spontaneously in air.[1][3][4] It also reacts violently with water.[1][3][5] These properties necessitate stringent handling and storage procedures under an inert atmosphere.[3][5] The key physical and chemical properties of TMG are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₃H₉Ga |

| Molecular Weight | 114.8 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.151 g/cm³ at 20°C[1] |

| Melting Point | -16 °C[1][4] |

| Boiling Point | 56 °C[1][4] |

| Vapor Pressure | 64.5 mmHg @ 0°C[5], 144.5 torr @ 15°C[1][4] |

| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons; reacts violently with water[1][3] |

Table 1: Key chemical and physical properties of this compound.

Synthesis and Purification

The utility of TMG in semiconductor manufacturing is critically dependent on its purity. Even trace impurities can significantly impact the electronic and optical properties of the grown epitaxial layers.

Synthesis: Several methods exist for the synthesis of TMG. A common industrial method involves the reaction of gallium trichloride with trimethylaluminium.[6] Another approach is the use of a Grignard reagent, such as methylmagnesium bromide, reacting with gallium chloride in a suitable solvent like diethyl ether.[6]

Purification: Standard distillation methods are often insufficient to achieve the "puratronic grade" (typically 99.9999% or 6N purity) required for MOCVD applications.[7] Consequently, adduct purification has become a major technique for obtaining high-purity TMG.[7] This method involves reacting the crude TMG with a specific organic or inorganic compound to form a stable, crystalline adduct. This adduct can be isolated, purified through recrystallization, and then thermally decomposed under vacuum to release the ultra-pure TMG. For instance, tetraethylene glycol dimethyl ether (TGDE) has been used to form an adduct with TMG, which upon decomposition at 120°C and 10kPa, yields TMG with 6N purity.[7] Another example is the formation of a complex with potassium fluoride (KF), which decomposes at higher temperatures (180-300°C) to yield TMG with less than 1 ppm of total impurities.[6]

This compound in the MOCVD Process

MOCVD is a chemical vapor deposition technique used to grow high-quality crystalline thin films. In this process, TMG serves as the gallium source, which is transported into a reactor chamber via a carrier gas, typically hydrogen or nitrogen.[8]

Decomposition Chemistry: The thermal decomposition of TMG is a critical step in the MOCVD process. At elevated temperatures (typically above 500°C), the Ga-C bonds in the TMG molecule break, releasing methyl radicals and leaving gallium atoms to be incorporated into the growing film.[9] The decomposition is understood to occur in a stepwise manner, with the sequential loss of methyl groups. The first Ga-C bond is the strongest, with a bond energy of approximately 59.5 kcal/mol.[9]

References

- 1. nouryon.com [nouryon.com]

- 2. openpr.com [openpr.com]

- 3. depts.ttu.edu [depts.ttu.edu]

- 4. PentaPro Materials [ppmiglobal.com]

- 5. gelest.com [gelest.com]

- 6. This compound - Molecule of the Month - February 2023 - JSMol version [chm.bris.ac.uk]

- 7. Study on purification of this compound by using tetraethylene glycol dimethyl ether [journal.buct.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. GALLIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

An In-depth Technical Guide to the Pyrophoric Nature of Trimethylgallium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrophoric nature of trimethylgallium (TMG), a critical organometallic precursor in various industrial and research applications. Understanding the inherent reactivity of TMG is paramount for ensuring safe handling and utilization. This document details its chemical properties, reactivity with air and water, thermal decomposition characteristics, and the established protocols for its safe management.

Chemical and Physical Properties of this compound

This compound (Ga(CH₃)₃) is a colorless, volatile, and highly reactive liquid.[1] Its fundamental properties are summarized in the table below, compiled from various safety data sheets and scientific sources.

| Property | Value | References |

| Molecular Formula | C₃H₉Ga | [1] |

| Molecular Weight | 114.83 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -15 °C (5 °F; 258 K) | [1] |

| Boiling Point | 55.7 °C (132.3 °F; 328.8 K) | [1] |

| Autoignition Temperature | <50 °C (<122 °F) | |

| Vapor Pressure | 223 mmHg at 20 °C | |

| Solubility | Reacts violently with water | [2] |

Pyrophoric Reactivity

The primary hazard associated with this compound is its pyrophoricity, meaning it can spontaneously ignite upon contact with air.[2] This reactivity is driven by the strong affinity of gallium for oxygen.

Reaction with Air (Oxidation)

When exposed to air, TMG reacts rapidly with oxygen in a highly exothermic reaction, leading to spontaneous combustion. The primary combustion product is solid gallium(III) oxide (Ga₂O₃), which is often observed as a white smoke.[2] The simplified overall reaction is:

2 Ga(CH₃)₃(l) + 9 O₂(g) → Ga₂O₃(s) + 6 CO₂(g) + 9 H₂O(g)

The initial stages of oxidation are complex and involve the formation of various intermediates. The extreme reactivity necessitates handling TMG under an inert atmosphere, such as nitrogen or argon, to prevent accidental ignition.

Reaction with Water (Hydrolysis)

This compound reacts violently with water and other protic solvents. This hydrolysis reaction is also highly exothermic and produces flammable methane gas, which can be ignited by the heat of the reaction. The reaction proceeds as follows:

Ga(CH₃)₃(l) + 3 H₂O(l) → Ga(OH)₃(s) + 3 CH₄(g)

The gallium hydroxide can further decompose upon heating to form gallium oxide. Due to the violent nature of this reaction and the production of flammable gas, contact between TMG and water must be strictly avoided.

Thermal Decomposition

In the absence of air and moisture, this compound is stable at room temperature. However, it will decompose at elevated temperatures. Studies have shown that the thermal decomposition of TMG begins at approximately 480°C. The primary decomposition products are methane, ethane, and elemental gallium.

The decomposition process is understood to occur via a stepwise loss of methyl radicals:

Ga(CH₃)₃ → Ga(CH₃)₂ + •CH₃ Ga(CH₃)₂ → GaCH₃ + •CH₃ GaCH₃ → Ga + •CH₃

These highly reactive methyl radicals can then abstract hydrogen atoms from other TMG molecules or recombine to form ethane.

Experimental Protocol: Determining Autoignition Temperature (Based on ASTM E659)

The following is a detailed methodology for determining the autoignition temperature (AIT) of a liquid chemical like this compound, adapted from the ASTM E659 standard.[3][4][5][6][7] This procedure must be conducted in a specialized apparatus by trained personnel due to the extreme hazards of TMG.

Objective: To determine the lowest temperature at which TMG will spontaneously ignite in air under controlled conditions.

Apparatus:

-

A uniformly heated 500-mL borosilicate glass flask.

-

A temperature-controlled furnace capable of maintaining a uniform temperature within the flask.

-

A system for introducing a precise volume of the test substance into the flask. For pyrophoric liquids, this must be a sealed, inert gas-purged syringe or injection system.

-

Thermocouples to accurately measure the temperature at various points within the flask.

-

A viewing port to observe the flask's interior.

-

An inert gas supply (e.g., nitrogen, argon) for purging and handling.

-

A fume hood or other ventilated enclosure suitable for handling pyrophoric materials.

Procedure:

-

Preparation:

-

Thoroughly clean and dry the test flask to remove any contaminants.

-

Assemble the apparatus within a fume hood.

-

Purge the entire system, including the injection device, with an inert gas to remove all air and moisture.

-

-

Heating:

-

Heat the flask to a predetermined temperature. For a substance with a known low AIT like TMG, the initial test temperature should be set cautiously below the expected AIT.

-

-

Sample Injection:

-

Under an inert atmosphere, draw a precise, small volume of TMG into the injection syringe.

-

Rapidly inject the TMG into the heated flask. The injection should be completed within a few seconds.

-

-

Observation:

-

Observe the contents of the flask for any sign of ignition, which may manifest as a flame or a sharp rise in temperature.

-

Record the time delay between injection and ignition.

-

-

Data Analysis and Iteration:

-

If ignition occurs, repeat the test at a lower temperature.

-

If no ignition occurs within a set observation period (typically 10 minutes), repeat the test at a higher temperature.

-

The AIT is the lowest temperature at which ignition is observed for any of the tested sample volumes.

-

-

Safety Precautions:

-

All handling of TMG must be performed in a glovebox or under a Schlenk line.

-

Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.

-

A Class D fire extinguisher (for combustible metals) and powdered lime or sand should be readily available.

-

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction and logical pathways associated with the pyrophoric nature of this compound.

Caption: Overview of this compound's pyrophoric reactions.

Caption: Workflow for determining autoignition temperature.

References

Basic reactions of Trimethylgallium in MOVPE

An In-depth Technical Guide on the Core Reactions of Trimethylgallium in MOVPE

Introduction to this compound in MOVPE

Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a cornerstone technique for the fabrication of complex semiconductor multilayer structures used in optoelectronics and high-power electronics.[1] At the heart of this process for gallium-based semiconductors, such as Gallium Nitride (GaN) and Gallium Arsenide (GaAs), is the precursor molecule this compound (TMG), with the chemical formula Ga(CH₃)₃. The chemical behavior of TMG within the MOVPE reactor—its decomposition and its reactions with other precursors—is fundamental to controlling the growth rate, purity, and uniformity of the epitaxial layers. This guide provides a detailed examination of the core reactions of TMG, focusing on its thermal decomposition and its interactions with ammonia (NH₃) and arsine (AsH₃), the common group V precursors for GaN and GaAs growth, respectively.

The decomposition of TMG is a critical initial step in the MOVPE process, as it liberates gallium atoms or gallium-containing species that subsequently adsorb onto the heated substrate surface.[1] This process can occur through several competing pathways, primarily dependent on the carrier gas (e.g., H₂ or N₂) and the reactor temperature.

Homolytic Fission (Radical Pathway)

In an inert atmosphere like nitrogen (N₂), TMG decomposition primarily proceeds via homolytic fission, where the gallium-carbon bonds break sequentially to release methyl radicals (•CH₃).[2][3] This process occurs in steps:

-

Ga(CH₃)₃ → •Ga(CH₃)₂ + •CH₃

-

•Ga(CH₃)₂ → •GaCH₃ + •CH₃

-

•GaCH₃ → Ga + •CH₃

The first bond dissociation is the rate-limiting step. The released methyl radicals can then react with other species in the gas phase or on the surface, potentially leading to carbon incorporation into the growing film, which is often undesirable.[4][5]

Hydrogenolysis (Reaction with H₂)

When hydrogen (H₂) is used as the carrier gas, it plays a direct role in the decomposition of TMG through a process called hydrogenolysis.[3][6] This reaction pathway is often dominant over homolytic fission because it has a lower activation energy.[6]

Ga(CH₃)₃ + H₂ → (CH₃)₂GaH + CH₄

This reaction is significant because it consumes a methyl group to form stable methane (CH₄), reducing the concentration of reactive methyl radicals and thereby lowering carbon contamination.[6] Further reactions with H₂ can continue to strip the remaining methyl groups:

-

(CH₃)₂GaH + H₂ → CH₃GaH₂ + CH₄

-

CH₃GaH₂ + H₂ → GaH₃ + CH₄

Ultimately, these intermediates decompose to release atomic gallium at the growth surface.[6] First-principles calculations confirm that H₂ is indispensable for TMG decomposition under typical GaN MOVPE conditions, allowing TMG to spontaneously decompose into Ga gas at temperatures above 440 K (167 °C).[6][7]

Logical Diagram: TMG Decomposition Pathways

Caption: Competing decomposition pathways for this compound (TMG) in MOVPE.

Reactions of this compound with Ammonia (for GaN Growth)

For the growth of GaN, TMG is reacted with ammonia (NH₃). These precursors undergo strong and complex gas-phase interactions before reaching the substrate.[8]

Adduct Formation and Elimination

At lower temperatures, TMG and NH₃ react to form a stable Lewis acid-base adduct, (CH₃)₃Ga:NH₃.[2][8] This adduct is often formed unintentionally in the gas lines before the reactor if the precursors are mixed at room temperature.[8] As the temperature increases inside the reactor, the adduct undergoes an irreversible elimination reaction, releasing a methane molecule to form dimethylgallium amide, (CH₃)₂GaNH₂.[2][8]

Ga(CH₃)₃ + NH₃ ⇌ (CH₃)₃Ga:NH₃ (Adduct)

(CH₃)₃Ga:NH₃ → (CH₃)₂GaNH₂ + CH₄ (Elimination)

This elimination reaction is very fast, meaning that under most MOVPE growth conditions, little to no free TMG exists in the growth environment; the dominant species is dimethylgallium amide.[8][9]

Oligomerization

The highly reactive dimethylgallium amide molecules tend to polymerize or "oligomerize," most commonly forming a stable cyclic trimer, [(CH₃)₂GaNH₂]₃.[2][8]

3 (CH₃)₂GaNH₂ → [(CH₃)₂GaNH₂]₃ (Trimer)

This trimer is a key intermediate in the gas phase. Further decomposition occurs through the stepwise elimination of methane from this larger molecule.[8] These gas-phase reactions, often termed "parasitic reactions," can deplete the growth nutrients before they reach the surface, affecting growth rate and uniformity.[8] Reactor designs often aim to minimize the gas-phase residence time at high temperatures to suppress these effects.[8][9]

Signaling Pathway: TMG and Ammonia Reaction

Caption: Reaction pathway of this compound (TMG) and Ammonia (NH₃) in GaN MOVPE.

Reactions of this compound with Arsine (for GaAs Growth)

The growth of GaAs involves the reaction of TMG with arsine (AsH₃). While gas-phase reactions can occur, surface-mediated reactions are considered dominant in this system.

A kinetic model for GaAs MOVPE suggests a process involving multiple gas-phase and surface reactions.[10] The overall simplified process involves the independent decomposition of TMG and AsH₃ on or near the hot substrate surface, followed by the reaction of the Ga and As species to form the GaAs crystal.

-

Gas Phase/Surface Decomposition:

-

Ga(CH₃)₃(g) → Ga(g) + 3CH₃(g) (Simplified)

-

AsH₃(g) → AsH₂(g) + H(g) → ... → As(g) + 3H(g) (Simplified)

-

-

Surface Adsorption and Reaction:

-

Ga-containing species adsorb onto As sites on the surface.

-

As-containing species adsorb onto Ga sites on the surface.

-

The decomposition of arsine is often catalyzed by the GaAs surface itself.[10] A kinetic model proposed for GaAs deposition from TMG and arsine incorporates four primary heterogeneous deposition reactions, highlighting the complexity of competitive adsorption and surface chemistry that governs film growth and purity.[11]

Quantitative Data Summary

The kinetics of TMG reactions are highly dependent on temperature, pressure, and the chemical environment. The following tables summarize key quantitative data from various studies.

Table 1: Activation Energies for TMG Decomposition and Related Reactions

| Reaction/Process | Carrier Gas | Activation Energy (kcal/mol) | Notes |

| TMG → •Ga(CH₃)₂ + •CH₃ | H₂ | 58 - 62 | Loss of the first methyl group.[8][10] |

| TMG → •Ga(CH₃)₂ + •CH₃ | - | 59.5 | For radical removal.[2] |

| •Ga(CH₃)₂ → •GaCH₃ + •CH₃ | - | 35.4 | Loss of the second methyl group.[2][8] |

| TMG + H₂ → (CH₃)₂GaH + CH₄ | H₂ | 34.2 | Hydrogenolysis reaction.[6] |

| TMG:NH₃ Decomposition | - | ~63 | Rate constant: log k₁ = 15 - 63(kcal/mol)/2.303RT.[6] |

| AsH₃ Decomposition (on Quartz) | - | 34 | Surface-catalyzed decomposition.[10] |

| AsH₃ Decomposition (on GaAs) | - | 18 | Surface-catalyzed decomposition.[10] |

Table 2: Decomposition Temperature Ranges for TMG

| Precursor | Carrier Gas | Decomposition Temperature Range (°C) |

| TMG | H₂ | 370 - 460 |

| TMG | N₂ | 450 - 570 |

| TMG:NH₃ Adduct | - | Starts decomposing around 500 |

| TMG | Ar | Decomposes rapidly above 575 |

Data compiled from multiple sources.[3][6][12]

Experimental Protocols

The study of TMG reaction mechanisms relies on sophisticated experimental and computational techniques capable of probing the high-temperature, low-pressure gas-phase environment inside an MOVPE reactor.

In-situ Mass Spectrometry

This is a powerful technique for directly identifying gas-phase species during the MOVPE process.

-

Methodology: A sampling orifice connects the MOVPE reactor to a high-vacuum chamber containing a mass spectrometer (e.g., Quadrupole Mass Spectrometer or high-resolution Time-of-Flight Mass Spectrometry, TOF-MS). A small fraction of the reactor gas is extracted and analyzed in real-time. By monitoring the mass-to-charge ratio of the ions, researchers can identify the reactants, intermediates (like adducts and radicals), and final products (like CH₄).[3][8][12][13] The reactor temperature is ramped, and the evolution of different species is tracked to determine decomposition temperatures and reaction pathways.[8][12]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the vibrational modes of molecules, providing information about their chemical bonds and structure.

-

Methodology: An infrared beam is passed through the gas inside a specially designed reactor cell. The absorption of specific IR frequencies corresponds to the presence of particular chemical bonds (e.g., C-H, Ga-C, N-H). By analyzing the IR spectrum, the concentrations of precursors like TMG and NH₃, as well as products like CH₄, can be quantified.[6] This allows for the calculation of decomposition rates and kinetic parameters.[6]

Workflow Diagram: In-situ Analysis of MOVPE Reactions

Caption: Generalized workflow for studying TMG reactions using in-situ analysis techniques.

First-Principles and Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways and calculate activation energies from fundamental principles.

-

Methodology: Researchers construct computer models of the molecules and surfaces involved. By solving the quantum mechanical equations that govern the behavior of electrons, they can calculate the total energy of the system at various points along a proposed reaction pathway. This allows for the determination of activation energy barriers and the relative stability of intermediates, providing insights that can be difficult to obtain experimentally.[6][7][14][15]

Conclusion

The chemistry of this compound in an MOVPE reactor is a complex interplay of gas-phase and surface reactions. The primary decomposition of TMG can proceed via a radical pathway or, more favorably in H₂ environments, through hydrogenolysis, which helps reduce carbon incorporation. When reacted with ammonia for GaN growth, TMG rapidly forms an adduct that eliminates methane and oligomerizes into stable trimers, a process that must be carefully managed to ensure efficient growth. For GaAs growth, surface-catalyzed reactions with arsine are paramount. Understanding these fundamental reaction pathways, supported by quantitative kinetic data and advanced in-situ monitoring, is essential for the precise control and continued advancement of MOVPE as a leading technology for semiconductor manufacturing.

References

- 1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]

- 2. GALLIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 3. researchgate.net [researchgate.net]

- 4. turi.org [turi.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. emc2020.org.uk [emc2020.org.uk]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Formation and Stability of Trimethylgallium Adducts

Audience: Researchers, Scientists, and Professionals in Chemistry and Materials Science

Introduction

Trimethylgallium (Ga(CH₃)₃, TMG) is a pivotal organometallic precursor in the field of materials science, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the epitaxial growth of gallium-containing compound semiconductors.[1][2] These materials, including Gallium Nitride (GaN), Gallium Arsenide (GaAs), and their alloys, are fundamental components in the manufacturing of LEDs, lasers, and high-power electronic devices.[1][3][4][5]

TMG is a colorless, pyrophoric liquid that exists as a monomer with a trigonal planar structure.[3][6][7] The gallium atom in TMG is electron-deficient, making it a potent Lewis acid. This characteristic drives its tendency to react with Lewis bases—electron-pair donors—to form coordination compounds known as adducts. The formation and stability of these adducts are of paramount importance as they profoundly influence the reaction chemistry within MOCVD reactors, affecting precursor transport, decomposition pathways, and ultimately, the quality and purity of the resulting semiconductor films.[8] This guide provides a detailed technical overview of the principles governing the formation of TMG adducts, their thermodynamic stability, and the experimental methodologies used for their characterization.

Formation of this compound Adducts

The formation of a TMG adduct is a classic Lewis acid-base reaction. The Lewis base donates a pair of electrons to the empty p-orbital of the gallium atom in TMG, forming a coordinate covalent bond. This reaction is typically rapid and can occur in the gas phase or in solution.

General Reaction: Ga(CH₃)₃ (Lewis Acid) + :L (Lewis Base) ⇌ (CH₃)₃Ga:L (Adduct)

Where :L can be any neutral molecule with a lone pair of electrons, such as amines, phosphines, or ethers.

Synthesis with Amine Adducts

Ammonia (NH₃) and amines are crucial Lewis bases in the context of GaN growth. The reaction between TMG and ammonia is highly favorable and forms the (CH₃)₃Ga:NH₃ adduct.[3][8][9] This adduct formation is a critical first step in the MOCVD process for GaN.[8] At elevated temperatures, this initial adduct can undergo further reactions, such as the elimination of methane, to form dimeric or trimeric amido-gallane species, for instance, [(CH₃)₂GaNH₂]₃.[3][7][8]

Synthesis with Phosphine Adducts

Tertiary phosphines (PR₃) also react with TMG to form stable adducts. These phosphine adducts are often air-stable solids, which makes them safer to handle and store compared to pure, pyrophoric TMG.[6] The free TMG can be liberated by heating the phosphine adduct under vacuum, providing a controlled in-situ source of the precursor.[6]

Reaction Example: GaCl₃ + 3 CH₃Li + PR₃ → R₃P:Ga(CH₃)₃ + 3 LiCl[6]

Synthesis with Ether Adducts

During the synthesis of TMG via the Grignard route using methylmagnesium iodide in diethyl ether, the TMG product is coordinated with the ether solvent, forming the (CH₃)₃Ga:O(C₂H₅)₂ adduct.[3][6][7] This ether ligand is relatively strongly bound and not easily removed, though it can be displaced by stronger Lewis bases like ammonia.[6]

Stability of this compound Adducts

The stability of a TMG adduct is a measure of the strength of the coordinate bond between the gallium atom and the Lewis base. This is a critical factor in MOCVD, as a very stable adduct may not decompose at the desired temperature, while a very weak adduct may not offer any advantages over using pure TMG. The stability is governed by both electronic and steric factors.

Thermodynamic Parameters

The formation of TMG adducts is an equilibrium process. The stability of the adduct can be quantified by the thermodynamic parameters of the formation reaction, primarily the enthalpy (ΔH) and entropy (ΔS). The reaction is typically exothermic (negative ΔH), favoring adduct formation.

Gas-phase infrared spectroscopy has been employed to determine the equilibrium constant (Kₚ) for adduct formation over a range of temperatures. From the temperature dependence of Kₚ, the enthalpy and entropy of reaction can be extracted.[9][10][11]

Quantitative Stability Data

The following table summarizes key thermodynamic data for the formation of the TMG:NH₃ adduct, which is the most studied system due to its relevance in GaN growth.

| Adduct System | Enthalpy of Formation (ΔH) | Entropy of Formation (ΔS) | Method | Reference |

| (CH₃)₃Ga:NH₃ | -16.3 ± 0.5 kcal/mol | -32.4 ± 1.2 cal/mol·K (eu) | Gas-Phase Infrared Spectroscopy | Creighton, J. R., & Wang, G. T. (2005)[10][11] |

| (CH₃)₃Ga:NH₃ | -18.5 kcal/mol (measured) | Not Reported | Not Specified | Thon, A., & Kuech, T. F. (1996)[8] |

| (CH₃)₃Ga:NH₃ | -21.1 kcal/mol (estimated) | Not Reported | Not Specified | Thon, A., & Kuech, T. F. (1996)[8] |

| (CH₃)₃Ga:NH₃···NH₃ (Hydrogen-bonded) | -18.4 kcal/mol (binding energy) | Not Reported | Density Functional Theory (DFT) | Nemani, D., et al. (2014)[12] |

Note: The stability of the adduct decreases as temperature increases, shifting the equilibrium towards dissociation.

Experimental Protocols

The study of TMG adducts requires specialized techniques due to the pyrophoric and reactive nature of TMG. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

General Synthesis of a TMG Adduct (e.g., with a Tertiary Amine)

-

Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert gas.

-

Reagents: Anhydrous, degassed solvent (e.g., toluene or hexane) is cannulated into the flask. A known amount of the Lewis base (e.g., trimethylamine) is added.

-

Reaction: The flask is cooled in a bath (e.g., -78 °C, dry ice/acetone). A stoichiometric amount of this compound is slowly added to the stirred solution.

-

Isolation: The reaction is allowed to warm to room temperature. The solvent can be removed under vacuum to yield the solid or liquid adduct.

-

Characterization: The product is characterized by NMR spectroscopy and, if crystalline, X-ray diffraction.

Gas-Phase Adduct Characterization via FTIR Spectroscopy

This protocol is adapted from the methodology used to determine the thermodynamic properties of the TMG:NH₃ adduct.[10][11]

-

Apparatus: A heated gas cell with IR-transparent windows (e.g., KBr) is integrated into the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. The cell is connected to a gas handling system capable of delivering precise partial pressures of TMG and the Lewis base (e.g., NH₃).

-

Procedure:

-

The gas cell is heated to a specific temperature and allowed to stabilize.

-

Known partial pressures of TMG and NH₃ are introduced into the cell.

-

The infrared spectrum of the gas mixture is recorded. Unique vibrational modes corresponding to the adduct are identified.

-

The partial pressures of the reactants and the adduct at equilibrium are determined from the absorbance of their characteristic IR peaks using the Beer-Lambert law.

-

-

Data Analysis:

-

The equilibrium constant, Kₚ, is calculated at various temperatures.

-

A van 't Hoff plot (ln(Kₚ) vs. 1/T) is constructed. The slope of this plot is equal to -ΔH/R and the intercept is equal to ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy and entropy of adduct formation.

-

In-Situ MOCVD Reaction Studies via Mass Spectrometry

This protocol describes the in-situ analysis of gas-phase species in a simulated MOCVD environment.[8]

-

Apparatus: An isothermal flow tube reactor is coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass spectrometer) via a molecular beam sampling interface. The reactor is designed to mimic the temperature and pressure conditions of an MOCVD system.

-

Procedure:

-

A carrier gas (e.g., H₂ or N₂) is flowed through the reactor at a set temperature and pressure.

-

TMG and a reactant gas (e.g., NH₃ or deuterated ammonia, ND₃) are introduced into the heated zone of the reactor.

-

A small sample of the gas mixture is continuously extracted from the reactor into the mass spectrometer for analysis.

-

-

Data Analysis:

-

Mass spectra are recorded as a function of reactor temperature.

-

The fragmentation patterns are analyzed to identify the parent molecules and their decomposition products (e.g., TMG, NH₃, the adduct, and methane).

-

The use of isotopically labeled reactants (like ND₃) helps to elucidate reaction mechanisms, such as determining if methane elimination is an intramolecular process.[8]

-

Visualizations of Key Processes

Diagram 1: General Lewis Acid-Base Adduct Formation

Caption: Lewis acid-base reaction between TMG and a generic base :L.

Diagram 2: TMG:NH₃ Reaction Pathway in GaN MOCVD

Caption: Simplified reaction pathway for GaN deposition from TMG and NH₃.

Diagram 3: Experimental Workflow for Adduct Characterizationdot

References

- 1. Metalorganic Chemical Vapor Deposition of III-V Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. This compound - Molecule of the Month - February 2023 - HTML-only version [chm.bris.ac.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Molecule of the Month - February 2023 - JSMol version [chm.bris.ac.uk]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reversible adduct formation of this compound and trimethylindium with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complex formation of trimethylaluminum and this compound with ammonia: evidence for a hydrogen-bonded adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylgallium: A Technical Guide to Vapor Pressure and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the vapor pressure and safe handling of liquid Trimethylgallium (TMG), a key precursor in metalorganic chemical vapor deposition (MOCVD) for the production of semiconductor materials.[1] Given its pyrophoric nature and high reactivity, a thorough understanding of its properties and handling procedures is paramount for ensuring laboratory safety and experimental success.

Physicochemical Properties of this compound

This compound is a colorless, volatile, and highly reactive organometallic compound.[1][2] It is essential to handle this compound under an inert atmosphere due to its tendency to spontaneously ignite in the presence of air and react violently with water.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ga(CH₃)₃ |

| Molecular Weight | 114.82 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 55.7 °C (132.3 °F; 328.8 K)[2] |

| Melting Point | -15.8 °C (3.5 °F; 257.35 K)[5] |

| Density | 1.151 g/mL at 15 °C[5] |

| Solubility | Reacts violently with water.[5] Soluble in aromatic and saturated aliphatic hydrocarbons.[3] |

| Stability | Stable indefinitely under an inert atmosphere at room temperature.[5] |

Vapor Pressure of this compound

The vapor pressure of this compound is a critical parameter in MOCVD, as it determines the concentration of the precursor in the gas phase delivered to the reactor. The relationship between temperature and vapor pressure can be described by the Antoine equation.

Table 2: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| -20 | 253.15 | 29.8 | 3.97 |

| -10 | 263.15 | 53.3 | 7.11 |

| 0 | 273.15 | 89.1 | 11.88 |

| 10 | 283.15 | 142.5 | 18.99 |

| 20 | 293.15 | 220.5 | 29.39 |

| 30 | 303.15 | 331.1 | 44.14 |

| 40 | 313.15 | 483.8 | 64.50 |

| 50 | 323.15 | 689.1 | 91.87 |

| 55.7 | 328.85 | 760.0 | 101.32 |

Note: Vapor pressures were calculated using the formula: log₁₀P(mmHg) = 8.07 - 1703/T(K)[5]

Experimental Protocols

Measurement of this compound Vapor Pressure (Static Method)

This protocol is adapted from methods for measuring the vapor pressure of thermally sensitive organometallic compounds.

Objective: To accurately measure the vapor pressure of liquid this compound at various temperatures using a static vacuum system.

Apparatus:

-

A high-vacuum manifold capable of reaching pressures below 10⁻⁵ mmHg.

-

A temperature-controlled bath with an accuracy of ±0.1 °C.

-

A capacitance manometer for accurate pressure measurement.

-

A sample vessel made of borosilicate glass or stainless steel.

-

Schlenk line for inert gas handling.

-

Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and compatible gloves.

Methodology:

-

Sample Preparation:

-

The sample vessel is thoroughly cleaned, dried, and baked under vacuum to remove any adsorbed water.

-

A small amount of this compound is transferred to the sample vessel under an inert atmosphere (e.g., in a glovebox).

-

The sample is then subjected to several freeze-pump-thaw cycles to remove any dissolved gases.

-

-

Vapor Pressure Measurement:

-

The sample vessel is connected to the vacuum manifold and immersed in the temperature-controlled bath.

-

The system is allowed to reach thermal equilibrium, typically for 30-60 minutes.

-

The pressure reading from the capacitance manometer is recorded.

-

The temperature of the bath is then changed to the next setpoint, and the process is repeated.

-

-

Data Analysis:

-

The recorded pressure and temperature data are plotted to obtain the vapor pressure curve.

-

The data can be fitted to the Antoine equation to determine the constants A, B, and C.

-

Standard Operating Procedure for Handling this compound in an MOCVD System

This protocol outlines the essential steps for the safe handling of a this compound bubbler (cylinder) and its integration into an MOCVD system.

Objective: To safely connect, leak-check, and operate a this compound bubbler for use in an MOCVD process.

Materials and Equipment:

-

This compound bubbler with appropriate valves and fittings (e.g., VCR).

-

MOCVD gas handling system with mass flow controllers.

-

Helium leak detector.

-

Inert gas source (e.g., high-purity nitrogen or argon).

-

Appropriate PPE.

Methodology:

-

Bubbler Installation:

-

Ensure the MOCVD gas lines are purged with an inert gas.

-

The this compound bubbler is placed in a temperature-controlled bath.

-

Connect the bubbler to the MOCVD gas lines using the appropriate VCR fittings. Tighten the fittings to the manufacturer's specifications.

-

-

Leak Testing:

-

Pressurize the bubbler and the connected gas lines with high-purity helium to a pressure slightly above the operating pressure.

-

Use a helium leak detector to check all connections for leaks.

-

If a leak is detected, depressurize the system, retighten the fitting, and repeat the leak test.

-

-

Operation:

-

Once the system is confirmed to be leak-tight, the helium is purged from the lines with the inert carrier gas.

-

Set the desired temperature for the bubbler bath to control the vapor pressure of the this compound.

-

The carrier gas is then passed through the bubbler at a controlled flow rate using a mass flow controller to transport the this compound vapor to the MOCVD reactor.

-

Protocol for Quenching and Disposal of this compound Waste

This protocol describes the safe quenching and disposal of residual this compound and contaminated materials.

Objective: To safely neutralize the reactivity of this compound waste before disposal.

Materials:

-

Inert, high-boiling point solvent (e.g., heptane or toluene).

-

Isopropanol.

-

Methanol.

-

Water.

-

A three-necked flask equipped with a dropping funnel, a stirrer, and a nitrogen inlet/outlet.

-

Appropriate PPE.

Methodology:

-

Dilution:

-